Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
CAS No.:
Cat. No.: VC18616780
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO4 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3 |
| Standard InChI Key | CCYXBRSYGYWCTK-UHFFFAOYSA-N |
| Canonical SMILES | CC1COCC(=O)N1C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Characterization
Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate (C₁₀H₁₇NO₄) has a molecular weight of 215.25 g/mol and a CAS registry number of 2632993-39-4. Its IUPAC name, tert-butyl (3S)-3-methyl-5-oxomorpholine-4-carboxylate, reflects the stereochemistry at the C3 position (S-configuration) and the presence of a ketone group at C5. The compound’s isomeric SMILES string, C[C@H]1COCC(=O)N1C(=O)OC(C)(C)C, confirms the spatial arrangement of functional groups, while its InChIKey (CCYXBRSYGYWCTK-ZETCQYMHSA-N) provides a unique identifier for database searches.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | tert-butyl (3S)-3-methyl-5-oxomorpholine-4-carboxylate |
| CAS Number | 2632993-39-4 |
| SMILES (Isomeric) | C[C@H]1COCC(=O)N1C(=O)OC(C)(C)C |
| InChIKey | CCYXBRSYGYWCTK-ZETCQYMHSA-N |
The tert-butyl group enhances steric bulk, influencing reactivity in nucleophilic substitutions, while the morpholine ring’s oxo group participates in hydrogen bonding and coordination chemistry.
Synthesis and Reaction Chemistry
Table 2: Representative Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrogenation | H₂ (50 psi), PtO₂, MeOH, rt, 12 h | 75% |
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C to rt, 2 h | 82% |
| Sulfonylation | RSO₂Cl, Et₃N, CH₂Cl₂, 0°C to rt, 1.5 h | 68% |
Reactivity and Functionalization
The 5-oxo group undergoes nucleophilic additions, while the Boc group is cleavable under acidic conditions (e.g., HCl/dioxane), enabling deprotection to free amines for further derivatization . In one documented case, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate reacted with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) to yield N-Cbz-protected analogs, highlighting the amine’s nucleophilicity .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Morpholine derivatives are pivotal in designing kinase inhibitors, antiviral agents, and protease inhibitors. The tert-butyl carboxylate moiety improves solubility and metabolic stability, making it a preferred protecting group in peptidomimetics. For instance, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate serves as a building block for compounds targeting G protein-coupled receptors (GPCRs) .
Case Study: Anticancer Agent Development
A 2024 study utilized tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate to synthesize analogs inhibiting PI3Kα, a kinase implicated in oncology. The oxo group coordinated with the kinase’s ATP-binding pocket, while the tert-butyl group enhanced cell membrane permeability.
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